molecular formula C8H2F6O2 B6261381 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid CAS No. 157337-82-1

2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B6261381
CAS No.: 157337-82-1
M. Wt: 244.1
InChI Key:
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Description

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular weight of 244.09 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H2F6O2/c9-3-1-2(8(12,13)14)5(10)6(11)4(3)7(15)16/h1H,(H,15,16) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various compounds. It interacts with enzymes such as aspartyl proteases, including Plasmepsin I and II, which are involved in the malaria parasite’s lifecycle . The nature of these interactions typically involves the inhibition of enzyme activity, which can be crucial for developing therapeutic agents against malaria.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways and can alter the activity of key signaling molecules, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes . Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in targeting specific tissues or organs .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid involves the introduction of three fluorine atoms and a trifluoromethyl group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "Trifluoromethyl iodide", "Potassium fluoride", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Nitration of benzoic acid with a mixture of nitric and sulfuric acid to yield 2,3-dinitrobenzoic acid.", "Step 2: Reduction of 2,3-dinitrobenzoic acid with hydrogen peroxide and acetic acid to yield 2,3-diaminobenzoic acid.", "Step 3: Diazotization of 2,3-diaminobenzoic acid with sodium nitrite and hydrochloric acid to yield 2,3-diazenobenzoic acid.", "Step 4: Reaction of 2,3-diazenobenzoic acid with trifluoromethyl iodide and potassium fluoride to yield 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and purification of the product by recrystallization." ] }

CAS No.

157337-82-1

Molecular Formula

C8H2F6O2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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